Serabelisib
Description
Properties
IUPAC Name |
[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGWHBSBBJNKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268454-23-4 | |
| Record name | Serabelisib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serabelisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SERABELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Serabelisib's Mechanism of Action in the PI3K/Akt/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serabelisib (also known as TAK-117, INK-1117, and MLN-1117) is an orally bioavailable, potent, and highly selective small molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway, frequently through mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a common event in various solid tumors, making it a key target for cancer therapy.[4][5] this compound's high selectivity for the PI3Kα isoform is designed to offer a more targeted therapeutic approach with potentially greater efficacy and reduced toxicity compared to pan-PI3K inhibitors.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects by selectively binding to and inhibiting the catalytic activity of PI3Kα.[4][5] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). By blocking the production of PIP3, this compound effectively abrogates the activation of Akt and its subsequent signaling cascade, including the mammalian target of rapamycin (mTOR) pathway. The ultimate consequences of this pathway inhibition are the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of tumor growth.[2][3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| PI3Kα (p110α) | 15 | [1] |
| PI3Kβ (p110β) | 4500 | MedChemExpress |
| PI3Kγ (p110γ) | 1900 | MedChemExpress |
| PI3Kδ (p110δ) | 13900 | MedChemExpress |
| mTOR | 1670 | MedChemExpress |
Note: IC50 values can vary between different assay conditions and sources. The data presented represents a compilation from available literature.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Genetic Background | Assay | Endpoint | Result | Source |
| HepG2 (Hepatoma) | - | Cell Viability (CCK-8) | Inhibition of proliferation | Dose-dependent decrease | [6] |
| HuH-6 (Hepatoma) | - | Cell Viability (CCK-8) | Inhibition of proliferation | Dose-dependent decrease | [6] |
| PIK3CA-mutant breast cancer cells | PIK3CA mutation | Growth Inhibition | IC50 | ~2 µM | [3] |
| PTEN-deficient tumor cells | PTEN loss | Growth Inhibition | - | Much less active | [2] |
Mandatory Visualization
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on PI3Kα.
Caption: A generalized workflow for Western blot analysis to assess p-Akt levels following this compound treatment.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against PI3Kα.
1. Reagents and Materials:
-
Purified recombinant PI3Kα (p110α/p85α) enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
2. Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare the PI3K enzyme/lipid substrate mixture in kinase assay buffer.
-
In a 384-well plate, add 0.5 µl of the this compound dilution or vehicle (DMSO).
-
Add 4 µl of the enzyme/lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µl of 250 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blot Analysis for Akt Phosphorylation
This protocol describes a general method to assess the phosphorylation status of Akt at Serine 473, a key downstream marker of PI3K activity.
1. Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% w/v BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060)
-
Rabbit anti-total Akt (e.g., Cell Signaling Technology, #4691)
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with anti-total Akt and a loading control antibody to ensure equal protein loading.
Cell Viability Assay (MTT or CCK-8)
This protocol outlines a method to determine the effect of this compound on the viability and proliferation of cancer cells.
1. Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
2. Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
-
For CCK-8 assay:
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of PI3Kα that effectively targets a key oncogenic driver in many cancers. Its mechanism of action, centered on the blockade of the PI3K/Akt/mTOR pathway, leads to reduced cell proliferation and increased apoptosis in cancer cells with an activated PI3Kα pathway. The high selectivity of this compound for the alpha isoform holds the promise of a favorable therapeutic window. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and utilize this promising therapeutic agent. Further investigation, particularly in combination with other targeted therapies, will continue to elucidate the full potential of this compound in the treatment of cancer.[7][8]
References
- 1. promega.de [promega.de]
- 2. protocols.io [protocols.io]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. This compound regulates GSDMD-mediated pyroptosis, apoptosis and migration of hepatoma cells via the PI3K/Akt/E-cadherin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and this compound in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Serabelisib: A Deep Dive into its Anti-Tumor Activity in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of Serabelisib (also known as TAK-117), a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a variety of solid tumors, making it a key target for cancer therapy. This compound's targeted approach offers the potential for improved efficacy and a better safety profile compared to broader PI3K inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable small molecule that selectively inhibits the p110α catalytic subunit of PI3K, including mutant forms of the PIK3CA gene.[1] By blocking the activity of PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/AKT/mTOR signaling cascade. This inhibition ultimately leads to decreased proliferation and increased apoptosis in cancer cells harboring activating PIK3CA mutations.[2][3][4]
In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines. The tables below summarize its potency, particularly in cell lines with known PIK3CA mutations.
Table 1: In Vitro Potency of this compound Against PI3Kα
| Target | Assay Type | IC50 (nM) | Reference |
| PI3Kα | Cell-free | 15 | [5][6] |
| PI3Kα | Cell-free | 21 | [2][4] |
Table 2: Cellular Activity of this compound in a PIK3CA-Mutant Breast Cancer Cell Line
| Cell Line | Mutation Status | Endpoint | IC50 (µM) | Reference |
| Breast Cancer Cells | PIK3CA mutant | Akt phosphorylation | ~2 | [6] |
In Vivo Efficacy in Xenograft Models
Preclinical studies using human tumor xenografts in immunocompromised mice have demonstrated the in vivo anti-tumor activity of this compound.
Table 3: In Vivo Efficacy of this compound in Human Cancer Xenograft Models
| Tumor Type | Model | Treatment | Key Findings | Reference |
| Breast Carcinoma | Murine Xenograft (PIK3CA mutant) | This compound (30-60 mg/kg) | Dose-dependent tumor growth inhibition. | [6] |
| Endometrial & Breast Cancer | Xenograft Models | This compound + Sapanisertib + Paclitaxel + Insulin-Suppressing Diet | Complete inhibition of tumor growth/tumor regression. | [7] |
Experimental Protocols
This section provides an overview of the key methodologies employed in the preclinical evaluation of this compound.
In Vitro Cell Viability and Proliferation Assays
The effect of this compound on cancer cell viability and proliferation is commonly assessed using colorimetric assays such as MTT or XTT.
Detailed Protocol: XTT Assay
-
Cell Seeding: Cancer cells are seeded into 96-well flat-bottomed plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing this compound at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
XTT Reagent Preparation: The XTT labeling reagent is mixed with the electron-coupling reagent according to the manufacturer's instructions immediately before use.
-
Labeling: A defined volume of the XTT reagent mixture is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours to allow for the conversion of XTT to its formazan product by metabolically active cells.
-
Absorbance Reading: The absorbance of the soluble formazan product is measured using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of >650 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and IC50 values are determined by plotting cell viability against drug concentration.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
Western blotting is employed to confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Detailed Protocol: Western Blot
-
Cell Treatment and Lysis: Cancer cells are treated with this compound or vehicle for a specified duration. Cells are then washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT, phospho-S6, total S6) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine the relative protein expression levels.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in a living organism is evaluated using human tumor xenograft models in immunocompromised mice.
Detailed Protocol: Xenograft Model
-
Cell Preparation and Implantation: Human cancer cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into different treatment groups (vehicle control and this compound at various doses).
-
Drug Administration: this compound is administered to the mice, typically via oral gavage, according to a predefined dosing schedule.
-
Tumor Measurement and Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated. The body weight and general health of the mice are also monitored.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for solid tumors harboring PIK3CA mutations. Its selective inhibition of the PI3Kα isoform translates to potent anti-proliferative and pro-apoptotic effects in relevant cancer models. The in vivo studies demonstrate significant tumor growth inhibition, particularly in combination with other anti-cancer agents. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising therapeutic agent. Continued investigation in clinical trials is warranted to fully elucidate the therapeutic potential of this compound in patients with advanced solid malignancies.
References
- 1. This compound | C19H17N5O3 | CID 70798655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (MLN1117, INK1117, TAK-117) - Chemietek [chemietek.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Serabelisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serabelisib (also known as TAK-117, INK-1117, and MLN-1117) is an orally bioavailable small molecule inhibitor targeting the alpha isoform of the class I phosphoinositide 3-kinase (PI3Kα).[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a variety of solid tumors, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][3] This aberrant signaling promotes tumor cell growth, survival, and resistance to therapy.[2][3] this compound has been developed to selectively inhibit PI3Kα, including mutated forms, with the aim of providing a more targeted and potentially less toxic therapeutic approach compared to pan-PI3K inhibitors.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of this compound, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
In Vitro Pharmacodynamics
The in vitro pharmacodynamic properties of this compound have been characterized through various biochemical and cellular assays, demonstrating its potency, selectivity, and mechanism of action.
Enzymatic Activity and Selectivity
This compound is a potent inhibitor of the PI3Kα isoform. In cell-free enzymatic assays, it has demonstrated a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][4][5][6] A key feature of this compound is its high selectivity for the α isoform over other class I PI3K family members (β, γ, and δ) and the mammalian target of rapamycin (mTOR).[1][4] This selectivity is reported to be over 100-fold.[4]
| Target | IC50 (nM) | Selectivity vs. PI3Kα |
| PI3Kα | 15 - 21 | - |
| PI3Kβ | >100-fold higher | >100x |
| PI3Kγ | >100-fold higher | >100x |
| PI3Kδ | >100-fold higher | >100x |
| mTOR | >100-fold higher | >100x |
Table 1: In vitro enzymatic activity and selectivity of this compound against Class I PI3K isoforms and mTOR.[1][4][5][6]
Cellular Activity
In cellular contexts, this compound effectively inhibits the PI3K/Akt/mTOR signaling pathway, leading to a reduction in the phosphorylation of downstream effectors such as Akt.[4][6] This pathway inhibition translates into anti-proliferative and pro-apoptotic effects in cancer cell lines, particularly those harboring PIK3CA mutations.[4][7]
| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) |
| PIK3CA-mutant cells | Breast Cancer | Mutant | ~2 |
| PTEN-deficient cells | Various | Wild-Type | Ineffective |
Table 2: In vitro cellular anti-proliferative activity of this compound in select cancer cell contexts.[6]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of PI3Kα. This blockade prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The subsequent cascade of deactivation of proteins in the PI3K/Akt/mTOR pathway ultimately results in the inhibition of cell growth, proliferation, and survival, and can lead to the induction of apoptosis in cancer cells.
In Vitro Pharmacokinetics
The in vitro pharmacokinetic properties of a drug candidate are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. Standard assays are used to evaluate these parameters. While specific quantitative data for this compound's in vitro pharmacokinetics are not widely available in the public domain, this section outlines the standard methodologies used for such assessments.
Metabolic Stability
Metabolic stability assays are conducted to determine the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. This is typically assessed using liver microsomes or hepatocytes. The disappearance of the parent compound over time is measured to calculate parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Equilibrium dialysis is a common method to determine the percentage of a drug that is bound to plasma proteins versus the unbound (free) fraction.
Cell Permeability
Cell permeability assays, such as the Caco-2 permeability assay, are used to predict the oral absorption of a drug. The rate of transport of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium, is measured to determine the apparent permeability coefficient (Papp).
| Parameter | Assay | Endpoint | This compound Data |
| Metabolic Stability | Liver Microsomes/Hepatocytes | In vitro half-life (t½), Intrinsic Clearance (CLint) | Not Available |
| Plasma Protein Binding | Equilibrium Dialysis | Percent Bound, Fraction Unbound (fu) | Not Available |
| Intestinal Permeability | Caco-2 Assay | Apparent Permeability (Papp) | Not Available |
Table 3: Overview of key in vitro pharmacokinetic parameters and their status for this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section provides protocols for key in vitro experiments used to characterize this compound.
PI3Kα Enzymatic Inhibition Assay (HTRF)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kα.
-
Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, kinase reaction buffer, HTRF detection reagents.
-
Procedure: a. Serially dilute this compound to the desired concentrations. b. In a 384-well plate, add PI3Kα enzyme, the test compound, and PIP2 substrate. c. Initiate the kinase reaction by adding ATP and incubate at room temperature. d. Stop the reaction and add HTRF detection reagents (e.g., a europium-labeled anti-GST antibody and an XL665-labeled PIP3 antibody). e. After incubation, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.[8][9]
-
Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, this compound, CellTiter-Glo® reagent.[8][9]
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours). c. Equilibrate the plate to room temperature. d. Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate to stabilize the luminescent signal.[8][9] e. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to untreated controls to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression model.
Western Blot for p-Akt Inhibition
This technique is used to detect the phosphorylation status of Akt, a key downstream effector of PI3K.
-
Reagents and Materials: Cancer cell lines, cell culture medium, this compound, lysis buffer, primary antibodies (anti-p-Akt, anti-total-Akt, anti-loading control), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure: a. Culture cells and treat with this compound at various concentrations for a defined time. b. Lyse the cells and quantify the protein concentration. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and incubate with the primary antibody against p-Akt. e. Wash and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using an ECL substrate and an imaging system. g. Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-Akt normalized to total Akt and the loading control.
Conclusion
This compound is a potent and highly selective inhibitor of PI3Kα with demonstrated in vitro activity against cancer cells, particularly those with PIK3CA mutations. Its mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway is well-characterized. While comprehensive in vitro pharmacokinetic data for this compound is not publicly available, the standard methodologies for assessing these properties are well-established. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with or interested in this targeted therapeutic agent. Further studies to elucidate the complete in vitro ADME profile of this compound will be valuable for its continued clinical development.
References
- 1. promega.com [promega.com]
- 2. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 3. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (MLN1117, INK1117, TAK-117) - Chemietek [chemietek.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. ch.promega.com [ch.promega.com]
Target Validation of Serabelisib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serabelisib (also known as TAK-117, INK-1117, and MLN-1117) is an orally bioavailable, potent, and selective small-molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, with activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) being a major driver of oncogenic signaling.[1][4][5] This has positioned PI3Kα as a promising therapeutic target. This compound has been designed to selectively target PI3Kα, including mutant forms, with the aim of inducing tumor cell apoptosis and inhibiting growth in PI3Kα-dependent cancers.[1][5] Preclinical and clinical studies have demonstrated its potential, particularly in tumors harboring PIK3CA mutations.[4][5] This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound selectively inhibits the kinase activity of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling cascade.[1][2] This pathway plays a crucial role in regulating cell proliferation, survival, and metabolism. In cancers with activating PIK3CA mutations, the PI3K pathway is constitutively active, leading to uncontrolled cell growth and survival. By inhibiting PI3Kα, this compound blocks the phosphorylation of Akt, a central downstream effector, thereby impeding the pro-survival signals of the pathway and leading to apoptosis in cancer cells.[4][6]
Preclinical Target Validation
In Vitro Studies
Potency and Selectivity: this compound has demonstrated potent and selective inhibition of PI3Kα. In cell-free assays, the IC50 of this compound against PI3Kα is 21 nmol/L.[2] It exhibits over 100-fold selectivity for PI3Kα compared to other class I PI3K isoforms (PI3Kβ, PI3Kγ, and PI3Kδ) and mTOR.[2][4]
| Target | IC50 (nmol/L) | Selectivity vs. PI3Kα |
| PI3Kα | 21 | - |
| PI3Kβ | >2100 | >100-fold |
| PI3Kγ | >2100 | >100-fold |
| PI3Kδ | >2100 | >100-fold |
| mTOR | >2100 | >100-fold |
| Table 1: In Vitro Potency and Selectivity of this compound [2][4] |
Cell-Based Assays: In tumor cell lines with activating PIK3CA mutations, administration of this compound leads to potent inhibition of the PI3K pathway, resulting in a blockade of cellular proliferation and induction of apoptosis.[2][5] Conversely, in tumor cells deficient in PTEN, a tumor suppressor that negatively regulates the PI3K pathway, this compound shows significantly less activity.[4][6]
In Vivo Studies
Xenograft Models: Daily oral administration of this compound has been shown to potently inhibit tumor growth in xenograft models of human cancers bearing PIK3CA oncogenic mutations.[4][5] These in vivo studies have demonstrated a dose-dependent inhibition of tumor growth.[5] Consistent with in vitro findings, this compound was not effective in tumor models with PTEN loss or KRAS mutations.[4][5] Preclinical studies in rats and monkeys indicated that doses up to 50 mg/kg/day were well-tolerated.[2] In some preclinical models of endometrial and breast cancer, the combination of this compound with the mTOR inhibitor sapanisertib and paclitaxel, along with an insulin-suppressing diet, resulted in complete inhibition of tumor growth and even tumor regression.[3]
Clinical Target Validation
The clinical development of this compound has primarily focused on its use in combination with other anticancer agents in patients with advanced solid tumors, particularly those with PIK3CA mutations.
A notable phase I clinical trial (NCT03154294) evaluated the safety and efficacy of this compound in combination with the mTORC1/2 inhibitor sapanisertib and the chemotherapeutic agent paclitaxel in heavily pretreated patients with advanced solid tumors, including ovarian, breast, and endometrial cancers.[7]
| Clinical Outcome | Result |
| Overall Response Rate (ORR) | 47% in evaluable patients |
| Clinical Benefit Rate (CBR) | 73% in evaluable patients |
| Progression-Free Survival (PFS) | 11 months in all enrolled patients |
| Table 2: Clinical Efficacy of this compound in Combination Therapy (NCT03154294) [7] |
This study demonstrated promising preliminary efficacy, especially in patients with aberrations in the PI3K/Akt/mTOR pathway.[7]
Experimental Protocols
Western Blotting for PI3K Pathway Inhibition
This protocol describes the general steps for assessing the inhibition of the PI3K pathway by measuring the phosphorylation of downstream targets like Akt and S6.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with varying concentrations of this compound for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated forms of Akt (p-Akt) and S6 ribosomal protein (p-S6), as well as antibodies for the total forms of these proteins as loading controls. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition.
Cell Proliferation Assay
This protocol outlines a general method to assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell proliferation by 50%.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Human cancer cells with known PIK3CA mutation status are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group and one or more groups receiving different doses of this compound.
-
Drug Administration: this compound is administered orally according to a specific dosing schedule (e.g., daily or intermittently).
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Data Analysis: The study is typically terminated when tumors in the control group reach a predetermined maximum size. The tumor growth inhibition (TGI) is calculated for each treatment group to assess the efficacy of this compound.
Conclusion
This compound is a potent and selective PI3Kα inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in preclinical models, particularly those with PIK3CA mutations. Early clinical data suggests that it has a manageable safety profile and can be effectively combined with other anticancer agents to achieve promising efficacy in heavily pretreated patient populations. The target validation studies for this compound provide a strong rationale for its continued clinical development as a targeted therapy for cancers driven by PI3Kα signaling. This technical guide provides a foundational understanding of the key data and methodologies that have supported the development of this compound.
References
- 1. Selective inhibition of phosphoinositide 3-kinase p110α preserves lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and this compound in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Efficacy of Serabelisib in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serabelisib (also known as TAK-117 or MLN1117) is a potent and selective oral inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway, frequently driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a critical driver in the development and progression of numerous cancers.[1] This technical guide provides a comprehensive overview of the preclinical efficacy of this compound across a range of cancer cell lines. It includes a compilation of quantitative data on its anti-proliferative and pro-apoptotic effects, detailed experimental methodologies for key assays, and visual representations of the targeted signaling pathway and experimental workflows.
Mechanism of Action and Target Pathway
This compound selectively inhibits the PI3Kα isoform, which is a key node in the PI3K/Akt/mTOR signaling cascade.[1] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. In many tumors, activating mutations in PIK3CA lead to constitutive activation of this pathway, promoting uncontrolled cell growth and resistance to apoptosis. By specifically targeting PI3Kα, this compound aims to block this aberrant signaling, thereby inhibiting tumor cell growth and survival.[1]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of intervention by this compound.
References
The Impact of Serabelisib on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Serabelisib (also known as TAK-117 or MLN1117) is a potent and selective oral inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a multitude of solid tumors, driving tumor cell growth, survival, and resistance to therapy.[1] By specifically targeting PI3Kα, this compound aims to provide a more targeted and potentially less toxic approach compared to pan-PI3K inhibitors. This technical guide delves into the core mechanism of action of this compound and explores its putative impact on the complex tumor microenvironment (TME). While direct, comprehensive preclinical data on the specific immunomodulatory effects of this compound monotherapy is limited in the public domain, this document synthesizes the available information and provides detailed experimental protocols for researchers to investigate these effects.
Core Mechanism of Action: The PI3K/Akt/mTOR Pathway
This compound selectively inhibits the p110α catalytic subunit of PI3K, including clinically relevant mutations in the PIK3CA gene.[1] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating downstream signaling. The canonical PI3K/Akt/mTOR pathway is a central regulator of cellular processes.
Data Presentation: Clinical Efficacy of this compound in Combination Therapies
Table 1: Phase I Study of Sapanisertib, this compound, and Paclitaxel in Advanced Solid Tumors [2][3]
| Parameter | Value |
| Study ID | NCT03154294 |
| Patient Population | 19 heavily pretreated patients (10 ovarian, 3 breast, 6 endometrial cancers) |
| Treatment Regimen | Sapanisertib (mTORC1/2 inhibitor), this compound (PI3Kα inhibitor), and Paclitaxel |
| Overall Response Rate (ORR) | 47% (in 15 evaluable patients) |
| Clinical Benefit Rate (CBR) | 73% (in 15 evaluable patients) |
| Median Progression-Free Survival (PFS) | 11 months |
| Median Overall Survival (OS) | Ongoing at 17 months |
| Key Grade 3/4 Adverse Events | Decreased WBCs (20%), nonfebrile neutropenia (12%), anemia (9%), hyperglycemia (11%) |
Table 2: Phase II Study in Endometrial Cancer [4]
| Parameter | Value |
| Study ID | NCT02725268 |
| Patient Population | Patients with recurrent, metastatic, or persistent endometrial cancer |
| Treatment Arm | Sapanisertib plus this compound |
| Outcome | Arm closed due to futility |
The Putative Impact of this compound on the Tumor Microenvironment
Based on the known roles of the PI3K pathway in immunity, this compound's inhibition of PI3Kα is hypothesized to modulate the TME in several ways:
-
Tumor-Associated Macrophages (TAMs): The PI3Kγ and PI3Kδ isoforms are more prominently implicated in myeloid cell function. However, PI3Kα signaling in cancer cells can influence the secretion of factors that recruit and polarize macrophages. Inhibition of PI3Kα could potentially alter the cytokine milieu, shifting the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages.
-
Regulatory T cells (Tregs): The PI3Kδ isoform is critical for Treg function and survival.[5] While this compound is selective for PI3Kα, potential off-target effects or indirect modulation of the TME could impact Treg infiltration and their immunosuppressive activity.
-
Myeloid-Derived Suppressor Cells (MDSCs): PI3K signaling is involved in the expansion and immunosuppressive function of MDSCs. Inhibition of this pathway may reduce the accumulation and activity of MDSCs within the TME.
-
Cytokine Profile: By altering the signaling within cancer cells and potentially immune cells, this compound may modulate the secretion of key cytokines such as IL-10 and TGF-β, which are known to create an immunosuppressive TME.
Detailed Experimental Protocols
To facilitate further research into the immunomodulatory effects of this compound, this section provides detailed protocols for key experimental techniques.
Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
This protocol outlines a general workflow for the preparation of a single-cell suspension from solid tumors and subsequent immunophenotyping by multi-color flow cytometry.
Protocol:
-
Tumor Dissociation:
-
Excise tumors from treated and control animals and place them in ice-cold PBS.
-
Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D (1 mg/mL) and DNase I (100 U/mL) in RPMI-1640 medium.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymatic reaction by adding RPMI-1640 with 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Staining:
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Perform a red blood cell lysis step if necessary.
-
Count the cells and adjust the concentration to 1x10⁶ cells per sample.
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes on ice, protected from light. (Example markers: CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, F4/80, CD68, CD206 for macrophages).
-
For intracellular staining (e.g., FoxP3, cytokines), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Acquire data and perform compensation and gating analysis using appropriate software to quantify different immune cell populations.
-
Immunohistochemistry (IHC) for Immune Cell Markers
IHC allows for the visualization and localization of immune cells within the tumor tissue architecture.
Protocol:
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a protein block solution.
-
Incubate with primary antibodies against markers of interest (e.g., CD68 for total macrophages, CD206 for M2 macrophages, FoxP3 for Tregs) overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Image Analysis:
-
Acquire images using a brightfield microscope.
-
Quantify the number of positive cells per unit area in different tumor regions (e.g., tumor core vs. invasive margin) using image analysis software.
-
Cytokine Profiling using ELISA or Multiplex Assays
These assays quantify the levels of specific cytokines in tumor lysates or plasma.
Protocol (General ELISA):
-
Sample Preparation:
-
Homogenize tumor tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge to pellet debris and collect the supernatant (tumor lysate).
-
Determine the total protein concentration of the lysate.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific cytokine ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, blocking non-specific binding, adding standards and samples, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve and normalize to the total protein concentration of the lysate.
-
Western Blotting for PI3K Pathway Activation
Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, confirming the on-target effect of this compound.
Protocol:
-
Protein Extraction and Quantification:
-
Lyse tumor tissue or cells in RIPA buffer with phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Conclusion and Future Directions
This compound is a promising targeted therapy that effectively inhibits the PI3Kα pathway. While its direct effects on tumor cells are established, its impact on the tumor microenvironment remains an area ripe for investigation. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the immunomodulatory properties of this compound. Future preclinical studies focusing on the detailed characterization of the TME following this compound monotherapy and in combination with immunotherapies are crucial. Such studies will not only enhance our understanding of this compound's mechanism of action but also inform the rational design of novel combination strategies to improve patient outcomes in a variety of solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and this compound in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: High-Throughput Screening for Synergistic Compounds with Serabelisib
References
- 1. This compound | C19H17N5O3 | CID 70798655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Immunofluorescence Staining of PI3K Pathway Markers with Serabelisib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) to investigate the effects of Serabelisib, a potent and selective PI3Kα inhibitor, on key markers of the PI3K/Akt/mTOR signaling pathway. The protocols and data herein are intended to facilitate the assessment of this compound's cellular mechanism of action and its potential as an anti-neoplastic agent.
Introduction to this compound and the PI3K Pathway
This compound is an orally bioavailable inhibitor that selectively targets the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various solid tumors, promoting cell growth, proliferation, survival, and resistance to therapies.[1][2] this compound's selective inhibition of PI3Kα, including cancer-associated mutant forms, is designed to block this signaling cascade, leading to tumor cell apoptosis and inhibition of tumor growth.[1][2] By specifically targeting PI3Kα, this compound may offer a more favorable efficacy and toxicity profile compared to pan-PI3K inhibitors.[1][2]
Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. This method is particularly useful for assessing the phosphorylation status of key signaling proteins, which directly reflects the activation state of a pathway. This document outlines the procedures for using IF to measure the levels of phosphorylated Akt (p-Akt), phosphorylated mTOR (p-mTOR), and phosphorylated S6 ribosomal protein (p-S6), all critical downstream effectors of PI3K signaling.
Data Presentation
The following tables present representative quantitative data from hypothetical immunofluorescence experiments designed to assess the dose-dependent effect of this compound on the phosphorylation of key PI3K pathway markers in a cancer cell line with a PIK3CA mutation.
Disclaimer: The quantitative data presented in these tables is illustrative and intended to demonstrate the expected outcome of the described immunofluorescence protocol. This data is representative of the effects of a potent PI3Kα inhibitor and is provided for guidance in experimental design and data analysis, as specific quantitative immunofluorescence data for this compound is not currently publicly available.
Table 1: Dose-Dependent Inhibition of p-Akt (Ser473) by this compound
| This compound Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1500 | 120 | 0% |
| 1 | 1250 | 110 | 16.7% |
| 10 | 800 | 95 | 46.7% |
| 100 | 400 | 50 | 73.3% |
| 1000 | 250 | 30 | 83.3% |
Table 2: Dose-Dependent Inhibition of p-mTOR (Ser2448) by this compound
| This compound Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1200 | 100 | 0% |
| 1 | 1050 | 90 | 12.5% |
| 10 | 650 | 80 | 45.8% |
| 100 | 300 | 40 | 75.0% |
| 1000 | 200 | 25 | 83.3% |
Table 3: Dose-Dependent Inhibition of p-S6 (Ser235/236) by this compound
| This compound Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 2000 | 180 | 0% |
| 1 | 1700 | 150 | 15.0% |
| 10 | 1000 | 120 | 50.0% |
| 100 | 500 | 60 | 75.0% |
| 1000 | 300 | 40 | 85.0% |
Visualizations
Experimental Protocols
Detailed Methodology for Immunofluorescence Staining of PI3K Pathway Markers
This protocol is designed for cultured cells and can be adapted for different cell lines and experimental setups. Optimization of antibody concentrations and incubation times may be required.
Materials and Reagents:
-
Cell Culture: Cancer cell line of interest (e.g., with a PIK3CA mutation) cultured on glass coverslips in appropriate multi-well plates.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS.
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the specified duration (e.g., 2, 6, or 24 hours).
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells once with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration (typically determined by titration, e.g., 1:100 to 1:500).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000).
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
During the second wash, add DAPI to the wash buffer at a final concentration of 1 µg/mL and incubate for 5 minutes to stain the nuclei.
-
-
Mounting:
-
Briefly rinse the coverslips with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Image Acquisition and Analysis:
-
Visualize the stained cells using a confocal or high-resolution fluorescence microscope.
-
Capture images using consistent settings (e.g., laser power, gain, exposure time) for all samples to allow for quantitative comparison.
-
Quantify the mean fluorescence intensity of the phosphorylated protein signal in the cytoplasm and/or nucleus of a statistically significant number of cells per condition using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Normalize the fluorescence intensity to the vehicle control to determine the percent inhibition.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cellular effects of this compound on the PI3K/Akt/mTOR pathway using immunofluorescence. By visualizing and quantifying the dose-dependent inhibition of key pathway markers, researchers can gain valuable insights into the mechanism of action of this promising targeted therapy. The illustrative data and visualizations serve as a guide for experimental design and interpretation, facilitating the advancement of research and development in oncology.
References
Application Notes and Protocols for In Vivo Imaging of Serabelisib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serabelisib (also known as TAK-117) is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform, a key component of the PI3K/Akt/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in various solid tumors, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][3] this compound selectively targets PI3Kα, including mutated forms, leading to the inhibition of downstream signaling, ultimately resulting in apoptosis and the suppression of tumor cell growth.[2][3]
These application notes provide detailed protocols for non-invasive in vivo imaging techniques to monitor the therapeutic efficacy of this compound in preclinical tumor models. The described methods, including Bioluminescence Imaging (BLI), Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI), are essential tools for assessing tumor burden, metabolic activity, and microenvironment changes in response to treatment.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by specifically inhibiting the catalytic activity of the PI3Kα isoform. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt and the subsequent mTOR pathway. The downstream effects of this pathway inhibition include the induction of apoptosis and the inhibition of cellular proliferation.[1][4]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating the efficacy of PI3Kα inhibitors. While specific in vivo imaging data for this compound monotherapy is limited in publicly available literature, the provided data for a this compound-containing combination therapy and other PI3Kα inhibitors serve as a reference for expected outcomes.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Dosing Regimen | Tumor Model | Imaging Modality | Endpoint | Result | Reference |
| Sapanisertib + this compound + Paclitaxel + Insulin-Suppressing Diet | Not Specified | Endometrial and Breast Cancer Xenografts | Caliper Measurement | Tumor Growth | Complete inhibition of tumor growth/tumor regression | [4] |
| Vehicle Control | Not Specified | Endometrial and Breast Cancer Xenografts | Caliper Measurement | Tumor Growth | Progressive tumor growth | [4] |
Table 2: Metabolic Response to PI3Kα Inhibition Measured by PET
| Treatment Group | Dosing Regimen | Tumor Model | Imaging Modality | Parameter | Change from Baseline | Reference |
| PI3Kα Inhibitor | Varies | PIK3CA-mutant xenografts | 18F-FDG PET | SUVmax | Significant decrease | [4] |
| Vehicle Control | Varies | PIK3CA-mutant xenografts | 18F-FDG PET | SUVmax | No significant change or slight increase | [4] |
Table 3: Hemodynamic and Cellular Response to PI3Kα Inhibition Measured by MRI
| Treatment Group | Dosing Regimen | Tumor Model | Imaging Modality | Parameter | Change from Baseline | Reference |
| PI3Kα Inhibitor | Varies | Various solid tumor xenografts | DCE-MRI | Ktrans (vascular permeability) | Decrease | Inferred from general principles of anti-angiogenic effects |
| PI3Kα Inhibitor | Varies | Various solid tumor xenografts | DW-MRI | ADC (Apparent Diffusion Coefficient) | Increase (due to apoptosis/necrosis) | Inferred from general principles of cytotoxic effects |
| Vehicle Control | Varies | Various solid tumor xenografts | DCE-MRI / DW-MRI | Ktrans / ADC | No significant change |
Experimental Protocols
The following are detailed protocols for the in vivo imaging of this compound-treated tumors. These protocols are intended as a guide and may require optimization based on the specific tumor model, imaging system, and experimental goals.
Protocol 1: Bioluminescence Imaging (BLI) for Tumor Burden Assessment
Objective: To non-invasively monitor tumor growth and response to this compound treatment in xenograft models established with luciferase-expressing cancer cells.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Luciferase-expressing cancer cells (e.g., with a PIK3CA mutation)
-
This compound formulation for in vivo use
-
Vehicle control
-
D-luciferin potassium salt
-
Sterile PBS
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In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing cancer cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS or Matrigel.
-
Implant cells subcutaneously or orthotopically into the appropriate site in anesthetized mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements and/or baseline BLI.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Baseline Imaging:
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Anesthetize mice using isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for the peak of the bioluminescent signal (typically 10-15 minutes post-injection).
-
Acquire bioluminescent images using the in vivo imaging system. Define a region of interest (ROI) around the tumor and quantify the total photon flux (photons/second).
-
-
Treatment Administration:
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Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage).
-
-
Follow-up Imaging:
-
Perform BLI at regular intervals (e.g., twice weekly) throughout the study to monitor changes in tumor burden.
-
-
Data Analysis:
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Quantify the total photon flux from the tumor ROI at each time point.
-
Normalize the signal to the baseline measurement for each mouse.
-
Plot tumor growth curves for each treatment group and perform statistical analysis.
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Protocol 2: 18F-FDG PET for Tumor Metabolism Assessment
Objective: To assess the effect of this compound on tumor glucose metabolism, which is often downstream of the PI3K/Akt pathway.
Materials:
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Tumor-bearing mice
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This compound formulation for in vivo use
-
Vehicle control
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18F-FDG (Fluorodeoxyglucose)
-
Small animal PET/CT scanner
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Anesthesia system
Procedure:
-
Animal Preparation and Treatment:
-
Establish tumors as described in Protocol 1.
-
Randomize mice and administer this compound or vehicle control.
-
-
Baseline and Follow-up PET/CT Imaging:
-
Fast mice for 4-6 hours prior to 18F-FDG injection to reduce background glucose levels.
-
Anesthetize the mice and maintain their body temperature.
-
Administer 18F-FDG (e.g., 5-10 MBq) via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Acquire a whole-body CT scan for anatomical reference, followed by a static PET scan.
-
Perform baseline scans before treatment initiation and follow-up scans at desired time points (e.g., 2 and 7 days post-treatment).
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET and CT images using appropriate algorithms.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) around the tumor on the CT images and project them to the PET images.
-
Calculate the maximum Standardized Uptake Value (SUVmax) within the tumor ROI.
-
Compare the changes in SUVmax between the treatment and control groups over time.
-
Protocol 3: MRI for Tumor Microenvironment and Cellularity Assessment
Objective: To evaluate changes in tumor vascularity, permeability, and cellularity in response to this compound using Dynamic Contrast-Enhanced (DCE) and Diffusion-Weighted (DW) MRI.
Materials:
-
Tumor-bearing mice
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This compound formulation for in vivo use
-
Vehicle control
-
Small animal MRI scanner (e.g., 7T)
-
Anesthesia and monitoring system
-
Gadolinium-based contrast agent (for DCE-MRI)
Procedure:
-
Animal Preparation and Treatment:
-
Establish tumors and initiate treatment as previously described.
-
-
Baseline and Follow-up MRI Scans:
-
Anesthetize the mouse and position it in the MRI scanner. Monitor physiological parameters (respiration, temperature).
-
Acquire anatomical T2-weighted images to localize the tumor.
-
DW-MRI:
-
Perform a multi-b-value diffusion-weighted scan.
-
Generate Apparent Diffusion Coefficient (ADC) maps.
-
-
DCE-MRI:
-
Acquire a series of pre-contrast T1-weighted images.
-
Administer a bolus of gadolinium-based contrast agent via a tail vein catheter.
-
Acquire a rapid series of T1-weighted images for several minutes to capture the dynamic contrast enhancement.
-
-
Perform baseline scans before treatment and follow-up scans at selected time points.
-
-
Data Analysis:
-
DW-MRI:
-
Draw ROIs on the tumor in the ADC maps.
-
Calculate the mean ADC value within the tumor. An increase in ADC is often associated with increased cell death and necrosis.
-
-
DCE-MRI:
-
Analyze the dynamic signal intensity changes within the tumor ROI.
-
Apply pharmacokinetic models (e.g., Tofts model) to calculate parameters such as Ktrans (volume transfer constant, related to vessel permeability) and ve (extracellular extravascular space volume fraction). A decrease in Ktrans may indicate an anti-angiogenic effect.
-
-
Compare the changes in these MRI parameters between the treatment and control groups.
-
Conclusion
The in vivo imaging protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing a multi-modal imaging approach, researchers can gain comprehensive insights into the pharmacodynamic effects of this compound on tumor growth, metabolism, and the tumor microenvironment. This detailed characterization is crucial for advancing the development of this targeted therapy for patients with PIK3CA-mutant cancers.
References
- 1. Metabolic biomarkers for response to PI3K inhibition in basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Imaging Detects Resistance to PI3Kα Inhibition Mediated by Persistent FOXM1 Expression in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Changes in [18F]FDG Uptake as a Readout for PI3K/Akt/mTOR Targeted Drugs in HER-2-Positive Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Serabelisib (TAK-117) Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols to measure the inhibitory activity of Serabelisib (also known as TAK-117 or MLN117), a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The following sections offer a summary of this compound's activity, protocols for both biochemical and cell-based assays, and visual representations of the signaling pathway and experimental workflows.
Summary of this compound's Inhibitory Activity
This compound is a highly selective inhibitor of the p110α catalytic subunit of PI3K. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in various cancers, making it a key therapeutic target.[1] this compound has demonstrated potent inhibition of PI3Kα in cell-free assays, with reported IC50 values in the low nanomolar range.[2][3] It exhibits significant selectivity (over 100-fold) for PI3Kα compared to other Class I PI3K isoforms (β, γ, and δ) and the mammalian target of rapamycin (mTOR).[2]
| Target | Assay Type | IC50 (nM) | Reference |
| PI3Kα | Cell-free | 21 | [2] |
| PI3Kα | Cell-free | 15 | [3] |
| PI3Kβ | Cell-free | >100-fold selective vs PI3Kα | [2] |
| PI3Kγ | Cell-free | >100-fold selective vs PI3Kα | [2] |
| PI3Kδ | Cell-free | >100-fold selective vs PI3Kα | [2] |
| mTOR | Cell-free | >100-fold selective vs PI3Kα | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway targeted by this compound and the general experimental workflows for its characterization.
References
Troubleshooting & Optimization
Overcoming challenges in Serabelisib cell viability assays
Welcome to the technical support center for Serabelisib cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and potent inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha isoform.[1] Its mechanism of action involves the selective inhibition of PI3K alpha kinase, including in cells with mutations in the PIK3CA gene.[1][2] This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in solid tumors, leading to the induction of tumor cell apoptosis and the inhibition of cell growth.[1][2] By specifically targeting PI3K alpha, this compound may offer greater efficacy and reduced toxicity compared to pan-PI3K inhibitors.[2]
Q2: Which cell lines are most sensitive to this compound?
A2: Cell lines with activating mutations in the PIK3CA gene are generally more sensitive to this compound.[1] Conversely, it has been observed to have less activity in PTEN-deficient tumor cells, where the PI3K pathway is constitutively active independent of PI3Kα.[1]
Q3: What is the typical effective concentration of this compound in cell viability assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your cell line of interest. The table below provides some reported IC50 values for this compound.
| Cell Line/Target | IC50 Value | Notes |
| PI3Kα (cell-free assay) | 15 nM - 21 nM | Potent enzymatic inhibition.[1][3] |
| PIK3CA mutant breast cancer cells | ~ 2 µM | Growth inhibition.[2][4] |
| HepG2 (liver cancer) | Not specified (tested at 2, 4, 8 µM) | Reduced cell viability observed at these concentrations. |
Q4: What is the recommended solvent for dissolving this compound?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for in vitro experiments. It is crucial to use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce the solubility of the compound. For in vivo studies, specific formulations involving PEG300, Tween80, and ddH2O may be required.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
Possible Cause & Solution
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Troubleshooting Steps:
-
Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension flask or tube periodically while plating.
-
Use a calibrated multichannel pipette and ensure proper pipetting technique.
-
Visually inspect the plate under a microscope after plating to confirm even cell distribution.
-
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to increased evaporation and temperature fluctuations, leading to altered cell growth and assay results.
-
Troubleshooting Steps:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Ensure proper incubator humidity and minimize the frequency and duration of door openings.
-
-
-
Pipetting Errors: Inaccurate pipetting of this compound or assay reagents will lead to inconsistent results.
-
Troubleshooting Steps:
-
Ensure all pipettes are properly calibrated.
-
Use fresh pipette tips for each replicate and condition.
-
When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing and inaccurate dispensing.
-
-
Issue 2: Lower than expected or no effect of this compound on cell viability.
Possible Cause & Solution
-
Cell Line Insensitivity: As mentioned in the FAQs, cell lines lacking PIK3CA mutations or those with PTEN deficiency may be less sensitive to this compound.
-
Troubleshooting Steps:
-
Confirm the genetic background of your cell line.
-
Consider testing a positive control cell line known to be sensitive to PI3Kα inhibition.
-
-
-
Suboptimal Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to induce a significant effect.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wider range of this compound concentrations.
-
Conduct a time-course experiment to determine the optimal incubation period for your cell line.
-
-
-
Drug Degradation: Improper storage or handling of this compound can lead to loss of activity.
-
Troubleshooting Steps:
-
Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect stock solutions from light.
-
-
Issue 3: Inconsistent or unexpected results with metabolic-based viability assays (e.g., MTT, XTT, CellTiter-Glo).
Possible Cause & Solution
-
Metabolic Alterations due to PI3Kα Inhibition: this compound, by inhibiting the PI3K/Akt/mTOR pathway, can significantly alter cellular metabolism, including glucose uptake. This can directly interfere with assays that measure metabolic activity as a proxy for cell viability.
-
Troubleshooting Steps:
-
Be aware that a decrease in the signal from a metabolic assay may reflect a change in metabolic state rather than solely a decrease in cell number.
-
Consider using a non-metabolic viability assay, such as a dye exclusion method (e.g., Trypan Blue) or a DNA-binding dye-based assay, to confirm your results.
-
For ATP-based assays like CellTiter-Glo, a decrease in signal is expected with effective treatment, as ATP levels correlate with metabolic activity and cell viability.
-
-
-
Induction of Autophagy: PI3K/mTOR inhibitors are known to induce autophagy, a cellular self-degradation process. This can lead to a state of cellular dormancy or, in some cases, cell death. The metabolic state of autophagic cells can be altered, potentially affecting assay readouts.
-
Troubleshooting Steps:
-
Monitor for morphological changes indicative of autophagy (e.g., formation of vacuoles) using microscopy.
-
Consider performing an assay to specifically measure autophagy (e.g., LC3-II immunoblotting or fluorescence microscopy) in parallel with your viability assay.
-
-
-
Morphological Changes: Treatment with kinase inhibitors can induce significant changes in cell morphology, such as cell rounding, detachment, or flattening. These changes can affect the performance of certain assays.
-
Troubleshooting Steps:
-
Document any morphological changes with a microscope.
-
For assays requiring cell lysis, ensure that the lysis buffer is effective for both adherent and any detached cells in the well.
-
-
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or use a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Opaque-walled 96-well plates (white or black)
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium as described in the MTT protocol.
-
Add the drug dilutions to the respective wells.
-
Incubate for the desired treatment period.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
-
Signal Measurement:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a this compound cell viability assay.
Caption: Troubleshooting decision tree for this compound cell viability assays.
References
Technical Support Center: Strategies to Overcome Experimental Variability with Serabelisib
Welcome to the technical support center for Serabelisib (also known as TAK-117, INK-1117, or MLN-1117). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common experimental challenges and minimize variability when working with this potent and selective PI3Kα inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Handling and Storage
Q1.1: How should I prepare and store a stock solution of this compound?
A1.1: Proper preparation and storage of your this compound stock solution are critical for maintaining its activity and ensuring experimental consistency.
-
Reconstitution: this compound is typically provided as a powder. For in vitro experiments, it is recommended to dissolve it in fresh, anhydrous DMSO to a concentration of 10 mM.[1] Note that moisture-absorbing DMSO can reduce solubility.[1]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to one year or -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[2]
2. In Vitro Cell-Based Assays
Q2.1: I am observing high variability in my cell viability (e.g., MTT, CCK-8) assay results. What could be the cause?
A2.1: Variability in cell viability assays can stem from several factors. Here's a troubleshooting guide to help you pinpoint the issue:
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells. Variations in cell density can significantly impact the final readout. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Incomplete Drug Dissolution: After diluting the this compound stock solution into your culture medium, ensure it is thoroughly mixed before adding it to the cells. Incomplete mixing can lead to concentration gradients across the plate.
-
Sub-optimal Incubation Time: The optimal incubation time for this compound can vary between cell lines. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal endpoint for your specific cell line and experimental question.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
Q2.2: What is a typical effective concentration range for this compound in cell culture?
A2.2: The effective concentration of this compound is highly dependent on the cell line, particularly its PIK3CA mutation status.
-
PIK3CA-mutant cell lines are generally more sensitive to this compound.[1]
-
PTEN-deficient tumor cells often show much less sensitivity as their PI3K pathway activation is independent of PI3Kα.[1]
-
It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 10 µM) to establish the IC50 value.
| Parameter | Value | Reference |
| In vitro IC50 (PI3Kα) | 15 nM / 21 nM | [1][2] |
| Effective concentration in PIK3CA mutant breast cancer cells | ~2 µM | [2][3] |
3. Western Blot Analysis
Q3.1: I am not seeing a decrease in phosphorylated Akt (p-Akt) after this compound treatment. What should I check?
A3.1: Failure to observe a decrease in p-Akt, a key downstream target of PI3K, can be due to several experimental factors.
-
Sub-optimal Treatment Time: The inhibition of p-Akt can be a rapid and transient event. A time-course experiment is crucial. We recommend starting with short time points (e.g., 15, 30, 60, 120 minutes) and extending to longer time points (e.g., 4, 8, 24 hours) to capture the peak of inhibition.
-
Incorrect this compound Concentration: Ensure you are using a concentration of this compound that is at or above the IC50 for p-Akt inhibition in your specific cell line. This may be different from the IC50 for cell viability.
-
Cell Line Resistance: As mentioned previously, cell lines with PTEN loss or mutations in downstream effectors of the PI3K pathway may be resistant to this compound's effects on p-Akt. Confirm the genetic background of your cell line.
-
Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways that can reactivate Akt. Consider investigating other signaling nodes that might be involved.
-
Western Blotting Technique: Review your Western blotting protocol for potential issues such as inefficient protein transfer, inactive antibodies, or insufficient blocking.
Q3.2: I am observing non-specific bands in my Western blot. How can I improve the specificity?
A3.2: Non-specific bands can obscure your results and make interpretation difficult. Here are some tips to improve the specificity of your Western blot:
-
Antibody Specificity: Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data.
-
Optimize Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing non-specific binding.
-
Blocking Conditions: Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk, or vice versa).
-
Washing Steps: Increase the number and/or duration of your wash steps to more effectively remove non-specifically bound antibodies.
-
Sample Preparation: Ensure your cell lysates are properly prepared and quantified to avoid overloading the gel, which can lead to non-specific antibody binding.
Experimental Protocols
Detailed Methodology for a Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (optimized for your cell line to ensure they are still in logarithmic growth at the end of the experiment).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT/CCK-8 Addition and Measurement:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C. Read the absorbance at 570 nm.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the results as percent viability versus log[this compound concentration] and use a non-linear regression to calculate the IC50 value.
-
Detailed Methodology for Western Blot Analysis of p-Akt Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the determined time points. Include a vehicle control.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the p-Akt signal to total Akt and the loading control.
-
Visualizations
Caption: this compound inhibits the PI3Kα signaling pathway.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
Dual Targeting of the PI3K/mTOR Pathway: A Comparative Guide to the Synergistic Effects of Serabelisib with mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis.[1][2] Consequently, targeting this pathway has been a major focus of oncology drug development. This guide provides a comprehensive assessment of the synergistic effects of combining Serabelisib (a PI3Kα inhibitor) with mTOR inhibitors, offering a comparative analysis of their performance supported by available experimental data.
The Rationale for Combination Therapy: Overcoming Resistance
Targeting a single node in the PI3K/mTOR pathway has shown limited clinical success due to the presence of complex feedback loops.[3][4][5] For instance, inhibition of mTORC1 by rapalogs can lead to the feedback activation of AKT through mTORC2, thereby attenuating the therapeutic effect.[6][7] Similarly, inhibition of PI3K can result in the compensatory activation of other signaling pathways. By simultaneously targeting both PI3K and mTOR, it is possible to achieve a more complete and durable blockade of the pathway, overcoming these resistance mechanisms and leading to synergistic antitumor activity.
This compound and mTOR Inhibitors: A Powerful Combination
This compound (also known as TAK-117 or MLN-1117) is a potent and selective oral inhibitor of the PI3Kα isoform.[8][9] Preclinical and clinical studies have explored its combination with mTOR inhibitors, particularly the dual mTORC1/mTORC2 inhibitor Sapanisertib (TAK-228). This combination, sometimes referred to as PIKTOR, has demonstrated promising results in various cancer models.[10][11][12][13][14]
Preclinical Evidence of Synergy
While specific quantitative preclinical data such as IC50 values and combination indices are often proprietary and not extensively published, available literature indicates that the combination of this compound and an mTOR inhibitor like Sapanisertib results in:
-
Markedly improved inhibition of the PI3K/mTOR/AKT pathway compared to single-agent treatments.[11][13]
-
Increased cytotoxicity and apoptosis in cancer cell lines.[10]
-
Significant tumor growth inhibition and even tumor regression in in vivo xenograft models of various cancers, including endometrial and breast cancer.[11][15]
-
The combination has shown efficacy in both PI3K/mTOR pathway-mutated and non-mutated solid tumors.
It is important to note that the degree of synergy can be cell-line dependent and may be influenced by the specific genetic background of the tumor.[16]
Clinical Performance: A Snapshot of Efficacy
A phase I clinical trial (NCT03154294) evaluated the safety and efficacy of this compound and Sapanisertib in combination with paclitaxel in heavily pretreated patients with advanced solid tumors, including ovarian, endometrial, and breast cancer. The results highlight the clinical potential of this combination strategy.[12][14][17]
| Efficacy Endpoint | Value | Patient Population | Citation |
| Objective Response Rate (ORR) | 47% | 15 evaluable patients | [12] |
| 37% | 19 patients (Intent-to-Treat) | [17] | |
| Clinical Benefit Rate (CBR) | 73% | 15 evaluable patients | [12] |
| Progression-Free Survival (PFS) | ~11 months | 19 enrolled patients | [12][17] |
| Complete Response (CR) | 2 patients | Endometrioid endometrial adenocarcinoma | [17] |
Signaling Pathway and Mechanism of Synergy
The synergistic interaction between this compound and mTOR inhibitors stems from their complementary actions on the PI3K/mTOR pathway, effectively mitigating feedback activation loops.
Caption: PI3K/mTOR signaling pathway with points of inhibition.
By inhibiting PI3Kα, this compound blocks the production of PIP3, a key second messenger required for the activation of AKT. mTOR inhibitors, particularly dual mTORC1/mTORC2 inhibitors like Sapanisertib, block the activity of both mTOR complexes. This dual blockade prevents the feedback activation of AKT that can occur when only mTORC1 is inhibited, leading to a more profound and sustained suppression of downstream signaling pathways that drive cell proliferation.
Caption: Mechanism of synergistic action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to assess the synergistic effects of this compound and mTOR inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, the mTOR inhibitor alone, and the combination of both drugs at a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and the combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[18]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of pathway inhibition.[14][19]
Protocol:
-
Cell Lysis: Treat cells with this compound, an mTOR inhibitor, or the combination for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT, AKT, p-S6, S6, p-4E-BP1, 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Studies
These studies assess the antitumor efficacy of drug combinations in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, mTOR inhibitor alone, and the combination).
-
Drug Administration: Administer the drugs according to a predetermined dosing schedule and route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: Continue the experiment until a predetermined endpoint is reached (e.g., a specific tumor volume or signs of toxicity).
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistically analyze the differences in tumor growth between the treatment groups to assess efficacy and synergy.
Conclusion
The combination of this compound with an mTOR inhibitor represents a promising therapeutic strategy for a range of solid tumors. By dual-targeting the PI3K/mTOR pathway, this approach can overcome intrinsic and acquired resistance mechanisms, leading to synergistic antitumor effects. The available clinical data are encouraging, and further investigation into this combination is warranted. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate the synergistic potential of this and other combination therapies targeting the PI3K/mTOR pathway.
References
- 1. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug synergy scoring using minimal dose response matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multi-node inhibition targeting mTORC1, mTORC2 and PI3Kα potently inhibits the PI3K/AKT/mTOR pathway in endometrial and breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and this compound in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Sapanisertib + this compound) by Faeth Therapeutics for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. final-results-of-phase-1-evaluation-of-the-safety-and-clinical-activity-of-sapanisertib-in-combination-with-serabelisib-and-paclitaxel-in-patients-with-advanced-ovarian-endometrial-or-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination inhibition of PI3K and mTORC1 yields durable remissions in orthotopic patient-derived xenografts of HER2-positive breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Developing a novel dual PI3K–mTOR inhibitor from the prodrug of a metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Serabelisib in the Landscape of Targeted Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made the components of the PI3K/Akt/mTOR pathway prime targets for cancer therapy. Serabelisib (TAK-117), a potent and selective inhibitor of the PI3Kα isoform, is an emerging therapeutic agent in this class. This guide provides an objective comparison of this compound with other targeted cancer therapies, particularly other PI3K inhibitors, supported by available preclinical and clinical data.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a wide array of cellular processes, including cell survival, growth, and metabolism, partly through the activation of the mammalian target of rapamycin (mTOR).
This compound selectively inhibits the p110α catalytic subunit of PI3K, which is encoded by the PIK3CA gene. Mutations in PIK3CA are among the most common oncogenic drivers in solid tumors, leading to the constitutive activation of the PI3K pathway. By specifically targeting PI3Kα, this compound aims to achieve a more targeted anti-tumor effect with potentially reduced toxicity compared to pan-PI3K inhibitors that block multiple isoforms.[1]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition for various targeted therapies.
Caption: PI3K/Akt/mTOR signaling pathway and inhibitor targets.
Preclinical Efficacy: A Head-to-Head Look
In preclinical studies, this compound has demonstrated potent and selective inhibition of the PI3Kα isoform. This selectivity is a key differentiator from pan-PI3K inhibitors and may translate to a more favorable safety profile.
| Inhibitor | Target Isoform(s) | IC50 (PI3Kα) | Selectivity vs. other Class I PI3K isoforms | Reference |
| This compound | PI3Kα | 21 nM | >100-fold vs. PI3Kβ/γ/δ | [2][3] |
| Alpelisib | PI3Kα | ~5 nM | Specific for α-isoform | [4] |
| Taselisib | PI3Kα, δ, γ > β | 1.1 nM | Pan-PI3K with α-dominance | [5] |
| Idelalisib | PI3Kδ | >2,500 nM | Highly selective for δ-isoform | [6] |
| Duvelisib | PI3Kδ, γ | >1,000 nM | Dual δ/γ inhibitor | [7] |
| Copanlisib | Pan-Class I | 0.5-0.7 nM (α/δ) | Pan-inhibitor with potent α/δ activity | [8] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Preclinical studies have shown that this compound effectively inhibits the proliferation of tumor cell lines with PIK3CA mutations and leads to apoptosis.[2] However, its activity is reduced in PTEN-deficient tumor cells, a common resistance mechanism to PI3Kα-specific inhibition.[9]
Clinical Efficacy: A Review of Key Trials
Direct comparative clinical trial data between this compound and other PI3K inhibitors is limited as this compound is still in clinical development. The following tables summarize key efficacy data from clinical trials of this compound and other approved PI3K inhibitors. It is important to note that these trials were conducted in different patient populations and under different conditions, so direct comparisons should be made with caution.
This compound (in combination therapy)
| Trial | Phase | Cancer Type | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| NCT03154294 | I | Advanced Solid Tumors (Ovarian, Endometrial, Breast) | This compound + Sapanisertib + Paclitaxel | 47% (in evaluable patients) | 11 months | [10][11] |
Alpelisib (PI3Kα inhibitor)
| Trial | Phase | Cancer Type | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| SOLAR-1 | III | HR+/HER2- Advanced Breast Cancer (PIK3CA-mutated) | Alpelisib + Fulvestrant | 26.6% | 11.0 months | [4] |
Copanlisib (Pan-PI3K inhibitor)
| Trial | Phase | Cancer Type | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| CHRONOS-1 | II | Relapsed or Refractory Indolent B-cell Lymphoma | Copanlisib | 59% | 11.2 months | [10] |
Duvelisib (PI3Kδ/γ inhibitor)
| Trial | Phase | Cancer Type | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| DUO | III | Relapsed or Refractory CLL/SLL | Duvelisib | 74% | 13.3 months | [7] |
Idelalisib (PI3Kδ inhibitor)
| Trial | Phase | Cancer Type | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Study 116 | III | Relapsed CLL | Idelalisib + Rituximab | 81% | 19.4 months | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.
This compound: NCT03154294 (Phase I)
-
Objective: To determine the safety, tolerability, and recommended Phase 2 dose of this compound in combination with the mTORC1/2 inhibitor Sapanisertib and paclitaxel in patients with advanced solid tumors.[7][10]
-
Patient Population: Patients with advanced or metastatic ovarian, endometrial, or breast cancer who have progressed on standard therapies.[10]
-
Treatment Regimen: This was a dose-escalation study with a 3+3 design.[10] this compound and Sapanisertib were administered on days 2-4, 9-11, 16-18, and 23-25 of a 28-day cycle, with paclitaxel given on days 1, 8, and 15.[13]
-
Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1.[10]
-
Biomarker Analysis: Comprehensive genomic profiling of tumor tissue was performed prior to enrollment to identify alterations in the PI3K/Akt/mTOR pathway.[10]
Caption: NCT03154294 Trial Workflow.
Alpelisib: SOLAR-1 (Phase III)
-
Objective: To evaluate the efficacy and safety of Alpelisib in combination with fulvestrant in postmenopausal women, and men, with HR-positive, HER2-negative advanced breast cancer that progressed on or after an aromatase inhibitor-based therapy.[14]
-
Patient Population: Patients were enrolled into two cohorts based on the PIK3CA mutation status of their tumor tissue.[14]
-
Treatment Regimen: Patients were randomized 1:1 to receive either Alpelisib (300 mg daily) or placebo, in combination with fulvestrant (500 mg on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles).[6]
-
Efficacy Assessment: The primary endpoint was progression-free survival (PFS) in the PIK3CA-mutant cohort, as assessed by the investigator.[6]
-
Biomarker Analysis: PIK3CA mutation status was determined from tumor tissue using a PCR-based assay. Retrospective analyses were also performed on circulating tumor DNA (ctDNA) from plasma samples using next-generation sequencing (NGS).
Copanlisib: CHRONOS-1 (Phase II)
-
Objective: To evaluate the efficacy and safety of single-agent Copanlisib in patients with relapsed or refractory indolent B-cell lymphoma.[8]
-
Patient Population: Adult patients with relapsed or refractory indolent B-cell lymphoma who had received at least two prior therapies.[10]
-
Treatment Regimen: Copanlisib was administered as a 60 mg intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[8]
-
Efficacy Assessment: The primary endpoint was the objective response rate (ORR) as assessed by an independent review committee.[5]
-
Pharmacodynamic Assessment: The on-target activity of Copanlisib was evaluated by measuring changes in phosphorylated Akt (pAkt) levels in platelet-rich plasma and in paired tumor biopsies.
Duvelisib: DUO (Phase III)
-
Objective: To compare the efficacy and safety of Duvelisib versus ofatumumab in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[7]
-
Patient Population: Patients with relapsed or refractory CLL/SLL who had received at least one prior therapy.[7]
-
Treatment Regimen: Patients were randomized 1:1 to receive either oral Duvelisib (25 mg twice daily) continuously or intravenous ofatumumab.[7]
-
Efficacy Assessment: The primary endpoint was progression-free survival (PFS) as determined by an independent review committee.[7]
Idelalisib: Study 116 (Phase III)
-
Objective: To evaluate the efficacy and safety of Idelalisib in combination with rituximab in patients with relapsed chronic lymphocytic leukemia (CLL).[12]
-
Patient Population: Patients with relapsed CLL who were not fit for chemotherapy.[12]
-
Treatment Regimen: Patients were randomized to receive either Idelalisib (150 mg twice daily) in combination with rituximab or placebo plus rituximab.
-
Efficacy Assessment: The primary endpoint was progression-free survival.[12]
Conclusion
This compound, with its high selectivity for the PI3Kα isoform, represents a promising targeted therapy for cancers harboring PIK3CA mutations. Preclinical data highlights its potency and selectivity. While direct comparative clinical data is not yet available, early clinical trials of this compound in combination regimens have shown encouraging anti-tumor activity.
The landscape of PI3K inhibitors is diverse, with agents targeting different isoforms and approved for various indications. Pan-PI3K inhibitors like Copanlisib have shown efficacy in hematological malignancies, while isoform-specific inhibitors like the PI3Kδ inhibitors Idelalisib and Duvelisib are also approved for certain blood cancers. In solid tumors, the PI3Kα-specific inhibitor Alpelisib has demonstrated a clear benefit in PIK3CA-mutated breast cancer.
The choice of a PI3K inhibitor will likely depend on the specific cancer type, the underlying genetic alterations (e.g., PIK3CA mutation vs. PTEN loss), and the desired safety profile. The high selectivity of this compound may offer a favorable therapeutic window, and ongoing and future clinical trials will be crucial in defining its precise role in the armamentarium of targeted cancer therapies. As more data becomes available, a clearer picture of the comparative efficacy and safety of this compound will emerge, further guiding its clinical development and potential application.
References
- 1. aacr.org [aacr.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Aliqopa (copanlisib) for the Treatment of Relapsed Follicular Lymphoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trial: NCT03154294 - My Cancer Genome [mycancergenome.org]
- 6. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and this compound in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomarkers in Oncology: Complexities in Biomarker-Driven Studies and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Benefit of Alpelisib When Combined with Fulvestrant as Demonstrated Through Biomarker Subanalysis from the SOLAR-1 Study - Oncology Practice Management [oncpracticemanagement.com]
Preclinical Investigation of Combined PI3Kα and CDK4/6 Inhibition: A Comparative Guide on Serabelisib and Palbociclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical rationale and performance of combining the PI3Kα inhibitor, Serabelisib (TAK-117), and the CDK4/6 inhibitor, Palbociclib. This document summarizes the expected synergistic effects based on preclinical data from analogous drug combinations, details relevant experimental protocols, and visualizes the key cellular pathways and experimental workflows.
Introduction
The combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance efficacy, overcome resistance, and minimize toxicity. This compound is an inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and drives cell growth, proliferation, and survival. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical for the G1-S phase transition of the cell cycle. The dual blockade of these two fundamental cancer-driving pathways presents a compelling therapeutic strategy. Preclinical studies on combining CDK4/6 inhibitors with PI3K inhibitors have demonstrated synergistic anti-tumor effects in various cancer models.
Performance of Combined PI3Kα and CDK4/6 Inhibition
While direct preclinical studies on the specific combination of this compound and Palbociclib are not extensively available in the public domain, a strong synergistic effect is anticipated based on studies of Palbociclib combined with other PI3K inhibitors. For instance, the combination of Palbociclib with the PI3K/mTOR dual inhibitor Gedatolisib has shown synergistic anti-proliferative effects in colorectal cancer (CRC) cell lines. Similarly, a triple combination of the PI3K inhibitor Alpelisib, Palbociclib, and Fulvestrant has been shown to significantly inhibit the growth of ER-positive breast cancer xenografts resistant to dual therapy.
Synergistic Effects on Cell Proliferation
The combination of PI3K and CDK4/6 inhibitors has been shown to synergistically inhibit the proliferation of various cancer cell lines. The combination index (CI), a quantitative measure of drug interaction, is often used to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
| Cancer Type | Cell Lines | PI3K Inhibitor | Combination Index (CI) Range | Key Findings |
| Colorectal Cancer | LS1034, DLD-1, Caco-2 | Gedatolisib | 0.11–0.69 | The combination of Palbociclib and Gedatolisib demonstrated synergistic anti-proliferative effects across both wild-type and mutated CRC cell lines. |
| ER-Negative Breast Cancer | MB231, MB453 | MLN0128 (mTOR inhibitor) | Synergistic (CI < 1) | The combination of Palbociclib and the mTOR inhibitor MLN0128 synergistically inhibited cell proliferation and suppressed colony formation. |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | FADU | Alpelisib | Synergistic | In a high-throughput screening, PI3K pathway inhibitors, including Alpelisib, showed the most potent synergy with Palbociclib. |
In Vivo Efficacy in Xenograft Models
The combination of PI3K and CDK4/6 inhibitors has demonstrated superior tumor growth inhibition in preclinical xenograft models compared to single-agent treatments.
| Cancer Model | Xenograft Type | PI3K Inhibitor | Treatment | Outcome |
| ER+ Breast Cancer (Fulvestrant/Palbociclib Resistant) | Patient-Derived Xenograft (PDX) | Alpelisib | Alpelisib + Palbociclib + Fulvestrant | Significantly reduced tumor growth compared to the Palbociclib + Fulvestrant doublet (P < 0.0001).[1] |
| ER-Negative Breast Cancer | Patient-Derived Xenograft (PDX) | MLN0128 (mTOR inhibitor) | Palbociclib + MLN0128 | Drastically suppressed tumor growth compared to control or single-drug treatments. |
| Cisplatinum-Resistant Osteosarcoma | Patient-Derived Orthotopic Xenograft (PDOX) | Sorafenib (multi-kinase inhibitor) | Sorafenib + Palbociclib | Significantly regressed tumor growth and enhanced tumor necrosis. |
| Head and Neck Squamous Cell Carcinoma | Cell-line Derived Xenograft (FADU) | Alpelisib | Palbociclib + Alpelisib | Showed significantly synergistic therapeutic efficacy in delaying tumor progression.[2] |
Signaling Pathway Analysis
The combination of this compound and Palbociclib is designed to concurrently inhibit two critical signaling pathways in cancer cells: the PI3K/AKT/mTOR pathway and the CDK4/6-Rb pathway.
PI3K/AKT/mTOR and CDK4/6-Rb Signaling Pathways
Caption: Interconnected PI3K/AKT/mTOR and CDK4/6-Rb signaling pathways targeted by this compound and Palbociclib.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug combinations in preclinical models. Below are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with increasing concentrations of this compound, Palbociclib, or the combination of both for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Remove the drug-containing media and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values for each drug and calculate the Combination Index (CI) using software like CalcuSyn or CompuSyn to assess synergy.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the targeted signaling pathways.
-
Cell Lysis: Treat cells with this compound, Palbociclib, or the combination for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-Rb, total Rb, Cyclin D1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the drugs for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate on ice for at least 2 hours or store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
This model assesses the anti-tumor efficacy of the drug combination in a living organism.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound alone, Palbociclib alone, this compound + Palbociclib).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, Palbociclib can be administered orally at 50-100 mg/kg/day, 5 days a week.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to single agents and the control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the combination of this compound and Palbociclib in preclinical models.
Caption: A standard workflow for the preclinical evaluation of a combination therapy, from in vitro to in vivo models.
References
- 1. Sorafenib and Palbociclib Combination Regresses a Cisplatinum-resistant Osteosarcoma in a PDOX Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triple combination targeting PI3K, ER, and CDK4/6 inhibits growth of ER‐positive breast cancer resistant to fulvestrant and CDK4/6 or PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Serabelisib: A Comparative Analysis Against Current Standards of Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Serabelisib, an investigational PI3Kα inhibitor, with the current standard-of-care (SoC) treatments for recurrent or metastatic endometrial cancer, PIK3CA-mutated hormone receptor-positive (HR+)/HER2-negative breast cancer, and platinum-resistant ovarian cancer. This analysis is based on publicly available preclinical and clinical data to help validate this compound's therapeutic potential.
Executive Summary
This compound is a potent and selective oral inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), a key component of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in various cancers.[1] Current clinical investigations are primarily focused on evaluating this compound in combination with other anti-cancer agents. This guide will focus on the combination of this compound with the mTORC1/2 inhibitor sapanisertib and the chemotherapeutic agent paclitaxel, as this regimen has shown promising preliminary results in early-phase clinical trials. While direct head-to-head comparative trials are not yet available, this document aims to provide a clear, data-driven comparison to facilitate an objective assessment of this compound's potential.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound selectively inhibits the p110α catalytic subunit of PI3K, including tumor cells with activating PIK3CA mutations.[1] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating downstream signaling cascades, including the AKT and mTOR pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers and is associated with resistance to various therapies.
By specifically targeting PI3Kα, this compound aims to achieve a more focused therapeutic effect with potentially reduced toxicity compared to pan-PI3K inhibitors.[1] The combination with sapanisertib, an inhibitor of both mTORC1 and mTORC2, provides a multi-node blockade of the pathway, which preclinical data suggests leads to a more profound and durable anti-tumor response.[2]
Figure 1: this compound and Sapanisertib's Mechanism of Action in the PI3K/AKT/mTOR Pathway.
Preclinical Data: this compound in Xenograft Models
Preclinical studies have demonstrated the anti-tumor activity of this compound, particularly in combination with sapanisertib. In xenograft models of endometrial and breast cancer, the combination of sapanisertib and this compound, along with paclitaxel and an insulin-suppressing diet, resulted in complete inhibition of tumor growth and even tumor regression.[2] Furthermore, the this compound-sapanisertib combination was shown to more effectively suppress PI3K/AKT/mTOR pathway signaling, especially 4E-BP1 phosphorylation, compared to single-node inhibitors like alpelisib, capivasertib, and everolimus.[2]
Experimental Protocol: Xenograft Efficacy Studies (General Methodology)
While specific protocols for each cited preclinical study are not publicly available, a general methodology for in vivo xenograft studies is as follows:
-
Cell Lines and Animal Models: Human cancer cell lines (e.g., endometrial, breast cancer lines with known PIK3CA mutation status) are cultured. Female immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to host the xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells) mixed with a basement membrane matrix (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, sapanisertib alone, paclitaxel alone, and various combinations).
-
Drug Administration: this compound and sapanisertib are typically administered orally, while paclitaxel is given via intraperitoneal or intravenous injection. Dosing schedules can vary but often involve daily or intermittent administration for a specified period (e.g., 21-28 days).
-
Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting to assess pathway inhibition). Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Figure 2: General Experimental Workflow for Preclinical Xenograft Studies.
Clinical Data: this compound in Combination Therapy
The primary source of clinical data for this compound comes from a Phase I dose-escalation study (NCT03154294) evaluating the combination of this compound, sapanisertib, and paclitaxel in heavily pretreated patients with advanced solid tumors, including ovarian, breast, and endometrial cancers.[3]
Phase I Study (NCT03154294) Key Findings:[3][4]
| Endpoint | Result |
| Patient Population | 19 heavily pretreated patients (10 ovarian, 3 breast, 6 endometrial cancers) |
| Recommended Phase 2 Dose (RP2D) | Sapanisertib 3 or 4 mg, this compound 200 mg on days 2-4, 9-11, 16-18, and 23-25 with paclitaxel 80 mg/m² on days 1, 8, and 15 every 28 days |
| Overall Response Rate (ORR) (evaluable patients, n=15) | 47% |
| Clinical Benefit Rate (CBR) (evaluable patients, n=15) | 73% |
| Progression-Free Survival (PFS) (all patients, n=19) | 11 months |
| Overall Survival (OS) (all patients, n=19) | Ongoing at 17 months |
| Key Grade 3/4 Adverse Events | Decreased WBCs (20%), nonfebrile neutropenia (12%), anemia (9%), elevated liver enzymes (4%), and hyperglycemia (11%) |
A Phase II trial, the PIKTOR study (NCT06463028), is currently recruiting patients with advanced or recurrent endometrial cancer to further evaluate the efficacy and safety of this compound and sapanisertib in combination with paclitaxel.[4][5]
Experimental Protocol: Phase I Dose-Escalation Study (NCT03154294)[3]
-
Study Design: Open-label, single-arm, traditional 3+3 dose-escalation design with five dosing cohorts.
-
Patient Population: Patients with previously treated advanced solid tumors.
-
Intervention:
-
Sapanisertib (TAK-228) and this compound (TAK-117) administered orally.
-
Paclitaxel administered weekly via intravenous infusion.
-
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of the combination.
-
Secondary Objectives: To assess the safety, tolerability, and preliminary anti-tumor activity of the combination.
Comparison with Standard-of-Care Treatments
This section compares the available data for the this compound combination therapy with the current standard-of-care treatments for the specified indications. It is important to note that these are not direct comparisons from head-to-head trials.
Recurrent/Metastatic Endometrial Cancer
Standard of Care: For patients with advanced or recurrent endometrial cancer that has progressed after prior platinum-based chemotherapy, a standard of care is the combination of pembrolizumab (an anti-PD-1 antibody) and lenvatinib (a multi-kinase inhibitor).[6][7]
| Treatment | Trial | Patient Population | ORR | PFS (median) | OS (median) |
| This compound + Sapanisertib + Paclitaxel | Phase I (NCT03154294)[3] | Heavily pretreated advanced solid tumors (including endometrial cancer) | 47% (evaluable) | 11 months | Ongoing at 17 months |
| Pembrolizumab + Lenvatinib | KEYNOTE-775[8] | Advanced endometrial cancer, progressed after platinum-based chemotherapy | 32% | 7.2 months | 18.3 months |
PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer
Standard of Care: For postmenopausal women, and men, with HR-positive, HER2-negative, PIK3CA-mutated, advanced or metastatic breast cancer that has progressed on or after an endocrine-based regimen, the standard of care is alpelisib (a PI3Kα inhibitor) in combination with fulvestrant (an estrogen receptor antagonist).[9]
| Treatment | Trial | Patient Population | ORR | PFS (median) | OS (median) |
| This compound + Sapanisertib + Paclitaxel | Phase I (NCT03154294)[3] | Heavily pretreated advanced solid tumors (including breast cancer) | 47% (evaluable) | 11 months | Ongoing at 17 months |
| Alpelisib + Fulvestrant | SOLAR-1[9][10] | HR+/HER2-, PIK3CA-mutated advanced breast cancer, progressed on/after aromatase inhibitor | 35.7% | 11.0 months | 39.3 months |
Platinum-Resistant Ovarian Cancer
Standard of Care: Treatment for platinum-resistant ovarian cancer often involves single-agent non-platinum chemotherapy, such as weekly paclitaxel. The addition of bevacizumab (a VEGF inhibitor) to chemotherapy is also a standard option.[11][12]
| Treatment | Trial | Patient Population | ORR | PFS (median) | OS (median) |
| This compound + Sapanisertib + Paclitaxel | Phase I (NCT03154294)[3] | Heavily pretreated advanced solid tumors (including ovarian cancer) | 47% (evaluable) | 11 months | Ongoing at 17 months |
| Weekly Paclitaxel + Bevacizumab | AURELIA[13][14] | Platinum-resistant ovarian cancer | 30.9% | 6.7 months | 16.6 months |
| Weekly Paclitaxel alone | AURELIA[13][14] | Platinum-resistant ovarian cancer | 12.6% | 3.4 months | 13.3 months |
Conclusion
The available preclinical and early clinical data for this compound, particularly in combination with sapanisertib and paclitaxel, demonstrate promising anti-tumor activity across a range of solid tumors, including endometrial, breast, and ovarian cancers. The multi-node inhibition of the PI3K/AKT/mTOR pathway appears to be a viable strategy.
When compared to the current standards of care for these indications, the preliminary efficacy data for the this compound combination, especially the overall response rate and progression-free survival in a heavily pretreated population, are encouraging. However, it is crucial to interpret these cross-trial comparisons with caution due to differences in patient populations, study designs, and prior lines of therapy.
The ongoing Phase II PIKTOR trial will provide more robust data on the efficacy and safety of the this compound-containing regimen in endometrial cancer and will be critical in further validating its therapeutic potential. Future head-to-head comparative studies will be necessary to definitively establish the position of this compound in the treatment landscape for these malignancies. This guide will be updated as more data becomes available.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and this compound in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. FDA grants regular approval to pembrolizumab and lenvatinib for advanced endometrial carcinoma | FDA [fda.gov]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. icm.unicancer.fr [icm.unicancer.fr]
- 9. SOLAR-1 Study Design | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]
- 10. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Bevacizumab combined with chemotherapy for platinum-resistant recurrent ovarian cancer: The AURELIA open-label randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
Safety Operating Guide
Navigating the Safe Disposal of Serabelisib: A Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the proper procedures for the disposal of Serabelisib, a potent and selective PI3Kα inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
As a hazardous chemical, this compound requires careful handling and disposal in accordance with local, state, and federal regulations. While specific institutional protocols may vary, the following information provides a framework for the safe management of this compound waste.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be familiar with the safety precautions outlined in the Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE) to minimize the risk of exposure.
Recommended PPE:
-
Gloves: Wear protective gloves tested for use with chemotherapy drugs. Double gloving is recommended if there is a potential for splashing.[1]
-
Lab Coat: A disposable or dedicated lab coat should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: If there is a risk of aerosol formation, use a NIOSH-certified respirator.[2]
Handling Precautions:
-
Avoid creating dust or aerosols.[3]
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Wash hands thoroughly after handling.[3]
This compound Disposal Procedures: A Step-by-Step Workflow
The proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. The following diagram illustrates a general decision-making process for managing this compound waste.
Caption: General workflow for the segregation and disposal of this compound waste.
Detailed Disposal Guidance
1. Unused or Expired this compound:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Unused or expired this compound should be treated as hazardous chemical waste.
-
It must be disposed of in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal service.[3]
2. Contaminated Labware:
-
Empty Containers: Empty vials, bottles, and other containers that held this compound should be considered hazardous waste unless fully decontaminated. For some hazardous drugs, packaging that held the substance must also be treated as hazardous waste.[4]
-
Glassware and Plasticware: Pipette tips, tubes, flasks, and other disposable labware contaminated with this compound should be collected in a designated hazardous waste container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for hazardous drug waste.[1]
3. Contaminated Personal Protective Equipment (PPE):
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste bag or container for incineration.[1]
4. Spills:
-
In the event of a this compound spill, follow your institution's established spill response procedures for hazardous drugs.
-
Spill kits containing appropriate PPE, absorbent materials, and disposal bags should be readily available in all areas where this compound is handled.[2]
-
All materials used to clean up the spill must be disposed of as hazardous waste.
Regulatory Considerations
It is the responsibility of the researcher and their institution to be aware of and comply with all applicable regulations regarding hazardous waste disposal. These may include guidelines from the Environmental Protection Agency (EPA), Occupational Safety and Health Administration (OSHA), and state and local environmental and health agencies.
Disclaimer: This document provides general guidance on the proper disposal of this compound. It is not a substitute for specific institutional policies or a thorough review of the Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) department for detailed procedures and to ensure compliance with all applicable regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
